4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
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Overview
Description
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H11BF2O4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyldifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with ethyl 2,2-difluoro-2-(hydroxyimino)acetate under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura cross-coupling mechanism, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyldifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for facilitating cross-coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in chemical reactions primarily involves the formation of boronate esters and subsequent transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group forms a boronate ester with a base, which then undergoes transmetalation with a palladium complex to form a new carbon-carbon bond . The ethoxycarbonyldifluoromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyldifluoromethyl group and is commonly used in Suzuki-Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyldifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is unique due to the presence of the ethoxycarbonyldifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .
Properties
IUPAC Name |
[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHICHVWFDSXLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681603 |
Source
|
Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-83-1 |
Source
|
Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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